Product packaging for N-Phenylanthracen-9-amine(Cat. No.:CAS No. 15424-38-1)

N-Phenylanthracen-9-amine

Cat. No.: B105210
CAS No.: 15424-38-1
M. Wt: 269.3 g/mol
InChI Key: VNXLMMFDPYSZKF-UHFFFAOYSA-N
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Description

N-Phenylanthracen-9-amine is an aromatic amine compound that serves as a key synthetic building block and functional material in advanced research. Its core research value lies in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The anthracene nucleus is a widely used, versatile scaffold known for its exceptional photoluminescence and electroluminescence properties, making its derivatives appealing for use as blue-emitting materials . In materials science, this compound functions as a precursor in palladium-catalysed cross-coupling reactions, which are a fundamental method for forming carbon-carbon and carbon-heteroatom bonds to create more complex molecular architectures . The structural motif of N-substituted anthracen-9-amines has been extensively studied for applications in electronic and optical materials, as well as in anion sensors . Researchers utilize this chemical to explore solid-state properties, including crystal packing and intermolecular interactions such as weak C-H⋯Br bonds, which influence the material's overall performance and stability . This product is intended for research purposes in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15N B105210 N-Phenylanthracen-9-amine CAS No. 15424-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylanthracen-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLMMFDPYSZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549130
Record name N-Phenylanthracen-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15424-38-1
Record name N-Phenylanthracen-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Phenylanthracen 9 Amine

Strategies for Carbon-Nitrogen Bond Formation in Anthracene (B1667546) Scaffolds

The construction of the N-phenylanthracen-9-amine framework relies on the efficient formation of a C-N bond at the 9-position of the anthracene ring. Palladium-catalyzed cross-coupling reactions have become a dominant methodology, offering high yields and broad substrate scope. Concurrently, traditional nucleophilic substitution methods remain relevant, particularly with activated anthracene precursors.

Palladium-Catalyzed Cross-Coupling Reactions for N-Arylation

The Buchwald-Hartwig amination stands as a powerful and versatile method for the synthesis of this compound. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. nih.govyoutube.com For the synthesis of this compound, this can be achieved by coupling 9-haloanthracene, such as 9-bromoanthracene, with aniline (B41778). researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

The choice of ligands for the palladium catalyst is critical for the reaction's success. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, are often employed to enhance the efficiency of the catalytic cycle by promoting both the oxidative addition and reductive elimination steps. youtube.com The selection of the base is also important, with sodium tert-butoxide (NaOt-Bu) often facilitating high reaction rates, while weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) offer better tolerance for sensitive functional groups. libretexts.org

Table 1: Key Components in Buchwald-Hartwig Amination for this compound Synthesis

ComponentExample(s)Role in Reaction
Anthracene Substrate 9-Bromoanthracene, 9-ChloroanthraceneProvides the anthracene scaffold
Amine Coupling Partner AnilineSource of the phenylamino (B1219803) group
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand BINAP, DPPF, XPhos, SPhosStabilizes the palladium center and facilitates catalytic steps
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Activates the amine by deprotonation
Solvent Toluene, Dioxane, THFProvides the reaction medium

Nucleophilic Substitution Reactions with Halogenated Anthracenes

Nucleophilic aromatic substitution (SNAr) offers a more classical route to this compound. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from the anthracene ring by a nucleophile, in this case, aniline. wikipedia.orgibchem.com For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, which is not inherently the case for anthracene. wikipedia.org However, the reaction can be driven under forcing conditions, such as high temperatures or the use of a strong base. savemyexams.com

The general mechanism involves the attack of the nucleophile (aniline) on the carbon atom bearing the leaving group (e.g., bromine in 9-bromoanthracene) to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The leaving group then departs, restoring the aromaticity of the ring and yielding the final product. ibchem.com The reaction rate is influenced by the nature of the leaving group, with iodide being a better leaving group than bromide or chloride. savemyexams.com

While generally less efficient and requiring harsher conditions than palladium-catalyzed methods for non-activated substrates, nucleophilic substitution can be a viable option, especially in industrial settings where cost is a major factor. The use of an ethanolic solution of ammonia, for example, can be used to form primary amines from haloalkanes under heat and pressure. savemyexams.com

Advanced Synthetic Routes to Aminoanthracene Precursors

The synthesis of this compound can also proceed via a two-step process involving the initial formation of 9-aminoanthracene (B1202694), which is then subsequently arylated. Several methods exist for the preparation of 9-aminoanthracene. A common laboratory-scale method is the reduction of 9-nitroanthracene. arkat-usa.org The nitration of anthracene followed by reduction of the nitro group provides a straightforward, albeit multi-step, pathway to the key 9-aminoanthracene intermediate. arkat-usa.org

More advanced and direct routes to substituted 9-aminoanthracenes have also been developed. For instance, a one-pot synthesis of 9-amino-10-arylanthracenes has been reported starting from bromobenzene (B47551) and arylacetonitriles, proceeding through benzyne (B1209423) intermediates. arkat-usa.org Another approach involves the rhodium-catalyzed benzannulation of N-adamantyl-1-naphthylamines with internal alkynes to produce substituted anthracenes. beilstein-journals.org These methods offer access to a variety of substituted aminoanthracene precursors that can then be used in subsequent C-N bond-forming reactions to yield a diverse library of this compound derivatives. beilstein-journals.org The synthesis of 2-bromoanthracene, a precursor for other isomers, can be achieved from 2-aminoanthracene. pnas.org

Functionalization and Derivatization Approaches

The properties of this compound can be systematically tuned by introducing various functional groups onto either the anthracene core or the N-phenyl ring. This functionalization is key to developing materials with tailored optical and electronic characteristics for specific applications.

Introduction of Electron-Donating and Electron-Accepting Substituents

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a fundamental strategy to modulate the electronic structure of this compound. studypug.comyoutube.com EDGs, such as alkoxy (-OR) or amino (-NR₂) groups, increase the electron density of the π-system, which generally leads to a bathochromic (red) shift in the absorption and emission spectra. researchgate.net Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, often resulting in a hypsochromic (blue) shift. studypug.comresearchgate.net

These substituents can be introduced at various stages of the synthesis. For example, a substituted aniline can be used in the Buchwald-Hartwig amination to place a functional group on the phenyl ring. Alternatively, a functionalized anthracene precursor can be employed. rsc.org The strategic placement of both EDGs and EWGs within the same molecule can create a "push-pull" system, enhancing properties like the dipole moment and leading to interesting photophysical behaviors. researchgate.net For example, the synthesis of 1,4-bis(alkylamino)anthracene-9,10-diones has been reported, demonstrating the introduction of amino groups onto the anthracene core.

Table 2: Effect of Substituents on the Properties of Aromatic Amines

Substituent TypeExample GroupsEffect on Electron DensityImpact on Absorption/Emission
Electron-Donating (EDG) -OH, -NH₂, -OR, AlkylIncreasesRed-shift (to longer wavelengths)
Electron-Withdrawing (EWG) -NO₂, -CN, -COOH, HalogensDecreasesBlue-shift (to shorter wavelengths)

Formation of Extended π-Conjugated Systems

Extending the π-conjugated system of this compound is a powerful approach to further modify its optoelectronic properties, often leading to materials with red-shifted absorption and emission, suitable for applications in organic electronics. acs.org This can be achieved by coupling the this compound core with other aromatic units.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are commonly employed for this purpose. For instance, a bromo-substituted this compound derivative can be coupled with an arylboronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to create larger, more conjugated structures. rsc.org The synthesis of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives is a well-known example of extending the anthracene core's conjugation. researchgate.net

The planarization of the this compound skeleton can also enhance π-conjugation. Constraining the phenyl and anthracene rings in a coplanar fashion through chemical tethers has been shown to increase the electron-donating character and induce a significant red-shift in the absorption and emission spectra. rsc.org Such strategies have led to the development of highly fluorescent materials with potential applications in organic light-emitting diodes (OLEDs). rsc.org For example, a precursor, N-(2-bromophenyl)-10-chloro-N-phenylanthracen-9-amine, has been used to synthesize extended graphene nanoribbons. d-nb.info

Synthesis of Triazinyl Derivatives of Aminoanthracenes

The general synthetic strategy commences with the reaction of an aminoanthracene derivative with cyanuric chloride. The highly reactive chlorine atoms on the cyanuric chloride can be substituted sequentially. The reaction of 9-aminoanthracene (a related aminoanthracene) with cyanuric chloride serves as a model for this transformation. This initial reaction typically yields a mono-substituted dichlorotriazinyl derivative.

Following the initial substitution, the remaining two chlorine atoms on the triazine ring are still susceptible to nucleophilic attack. This allows for the introduction of other functional groups. For instance, subsequent reactions with nucleophiles like methoxy (B1213986) (from methanol/sodium methoxide) or phenylamino (from aniline) groups can be performed to create more complex and functionally diverse molecules. These subsequent substitutions often require more forcing conditions, such as elevated temperatures. The reaction pathway allows for the creation of a library of derivatives with varied electronic and photophysical properties. americanchemicalsuppliers.comresearchgate.netdtic.mil

The synthesis of these derivatives is critical for developing new materials, particularly in the field of fluorescence, where the combination of the anthracene fluorophore and the electron-accepting triazine ring can lead to interesting charge-transfer phenomena. americanchemicalsuppliers.com

Reactant 1 Reactant 2 Subsequent Nucleophiles Product Type
9-AminoanthraceneCyanuric ChlorideMethoxy, PhenylaminoN-triazinyl derivatives of 9-aminoanthracene

This table summarizes the general synthetic approach to triazinyl derivatives of aminoanthracenes based on published methodologies. americanchemicalsuppliers.comdtic.mil

Chemical Reactivity and Molecular Transformations

The chemical behavior of this compound is dictated by the electronically rich anthracene core and the attached phenylamine substituent. This structure allows for a range of chemical transformations, including oxidation at the central anthracene ring and cycloaddition reactions.

Oxidative Pathways of this compound

The oxidation of this compound can proceed through several pathways, often involving the formation of a radical cation as an initial step. The electron-rich nature of the anthracene system makes it susceptible to both chemical and electrochemical oxidation.

A known oxidative transformation of this compound (48) leads to the formation of N-phenylanthra-9,10-quinone monoimine (50). thieme-connect.de This reaction likely proceeds through an intermediate imine (49), which is then subjected to hydrolysis to yield the final product. While a high-yielding method has been noted, specific experimental details were not fully provided in the cited literature. thieme-connect.de

The oxidation of related aminoanthracenes, such as 9-aminoanthracene (41), with agents like lead(IV) oxide or potassium permanganate, has been shown to produce a radical cation (42). thieme-connect.de This intermediate can then undergo further reactions, including dimerization. The general mechanism for the electrochemical oxidation of aliphatic and aromatic amines involves the initial formation of a radical cation, which can then be deprotonated to form a neutral radical that may react further. nih.govmdpi.com The oxidation potentials and the stability of the resulting radical cations are key parameters in these processes. The study of the 9-phenylanthracene (B14458) cation radical has been a subject of interest, particularly concerning its proton transfer reactions. acs.org

Starting Material Oxidizing Agent/Method Product Key Intermediate
This compoundChemical OxidationN-phenylanthra-9,10-quinone monoimineImine intermediate
9-AminoanthraceneLead(IV) Oxide / KMnO4Dimerized productsRadical cation
Aliphatic/Aromatic AminesElectrochemical OxidationVarious oxidation productsRadical cation

This table outlines the oxidative pathways for this compound and related compounds. thieme-connect.denih.gov

Dimerization and Cycloaddition Reactions of Anthracene Moieties

The anthracene core of this compound is an excellent diene, making it highly reactive in dimerization and cycloaddition reactions. These reactions typically occur at the 9- and 10-positions of the anthracene ring system.

Dimerization: 9-Phenylanthracene is known to undergo photodimerization. researchgate.net This reaction is a [4+4] cycloaddition where two anthracene molecules, one in an excited state, react to form a dimer. The reaction connects the C9 and C10 positions of one molecule to the C10 and C9 positions of the other, respectively. This process is often reversible, with the dimer reverting to the monomers upon heating or irradiation at a different wavelength. The presence of a phenyl group at the 9-position can influence the stereochemistry and efficiency of the dimerization. For 9-phenylanthracene, the anti-dimer is typically formed. researchgate.net The functionalization of anthracene at the 9-position with electron-donating groups can shift the required wavelength for dimerization into the visible light region. nih.gov

Cycloaddition Reactions: The anthracene moiety readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. researchgate.net The central ring of the anthracene acts as the diene. The reaction of 9-substituted anthracenes with dienophiles like maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been extensively studied. The substitution at the 9-position, such as the phenylamino group in this compound, can influence the reactivity and regioselectivity of the cycloaddition. Generally, the reaction occurs across the 9,10-positions due to favorable orbital overlap and the formation of a thermodynamically stable product where the terminal benzene (B151609) rings of the anthracene moiety remain aromatic. researchgate.net

Reaction Type Reactants Conditions Product
[4+4] Photodimerization9-PhenylanthraceneUV or Visible LightDimer of 9-phenylanthracene
[4+2] Cycloaddition9-Substituted Anthracene + Dienophile (e.g., N-phenylmaleimide)ThermalDiels-Alder adduct

This table summarizes the key dimerization and cycloaddition reactions involving the anthracene core. researchgate.net

Molecular Electronic Structure and Spectroscopic Characterization of N Phenylanthracen 9 Amine

Electronic Structure Elucidation

The electronic structure of N-Phenylanthracen-9-amine is a key determinant of its chemical and physical behaviors. Understanding the arrangement and energy of its molecular orbitals, the distribution of electron density, and its electrostatic potential provides insight into its reactivity and photophysical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its ability to absorb and emit light.

In this compound and its derivatives, the HOMO is typically localized on the electron-rich amine and the anthracene (B1667546) core, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is generally distributed over the anthracene ring system. The energy levels of these orbitals can be experimentally determined using techniques like cyclic voltammetry and are often complemented by theoretical calculations using Density Functional Theory (DFT).

The introduction of different functional groups to the this compound structure can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy level, which can facilitate hole injection in electronic devices. For instance, the HOMO energy of some 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) derivatives is higher than that of the parent ADN (-5.8 eV) due to the presence of electron-donating moieties. rsc.org Similarly, the electron-donating para-NPh2 group in a related anthracene derivative was found to raise the HOMO level by 0.37 eV compared to an unsubstituted analogue. kyushu-u.ac.jp In contrast, electron-withdrawing groups generally lower both the HOMO and LUMO energy levels. This tuning of frontier orbital energies is a key strategy in designing organic materials for applications such as Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net

The HOMO-LUMO gap is directly related to the electronic absorption and emission properties of the molecule. A smaller gap generally corresponds to absorption at longer wavelengths. For some anthracene derivatives, the electrochemical HOMO-LUMO gaps have been shown to be in good agreement with the optical gaps determined from UV-Vis absorption and fluorescence spectra. kyushu-u.ac.jp

Table 1: Experimentally Determined and Calculated HOMO-LUMO Energy Levels for Selected Anthracene Derivatives

CompoundHOMO (eV)LUMO (eV)MethodReference
ADN Derivative (OCADN)-5.02-2.29Cyclic Voltammetry rsc.org
ADN Derivative (OC4PADN)-5.35-2.55Cyclic Voltammetry rsc.org
9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracene (3a)--Electrochemical kyushu-u.ac.jp
3a with para-NPh2 group (3c)--Electrochemical kyushu-u.ac.jp
3a with carbazole (B46965) group (3d)--Electrochemical kyushu-u.ac.jp

Electron Density Distribution Mapping

The electron density distribution within this compound reveals how electrons are shared among the atoms in the molecule. This distribution is fundamental to understanding the molecule's chemical bonding, polarity, and reactivity. Theoretical calculations, often at the DFT level, are employed to generate electron density maps.

In this compound, the electron density is expected to be highest around the nitrogen atom of the amine group and within the aromatic rings of the anthracene and phenyl moieties due to the presence of lone pair electrons and delocalized π-systems. The steric hindrance between the anthracene core and other parts of the molecule can influence this distribution. For example, in certain ADN derivatives, increased steric hindrance was found to dilute the electron density. rsc.org This modulation of electron density can impact the molecule's intermolecular interactions and its performance in solid-state devices.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

Characterization of Intramolecular Charge Transfer (ICT) States

Upon photoexcitation, this compound and related donor-acceptor systems can exhibit Intramolecular Charge Transfer (ICT), where an electron is transferred from the electron-donating part of the molecule (the phenylamine group) to the electron-accepting part (the anthracene core). d-nb.infoworldscientific.com This process leads to the formation of an excited state with a significant degree of charge separation, known as an ICT state.

The formation and nature of the ICT state are highly dependent on the molecular geometry and the surrounding solvent environment. In polar solvents, the ICT state is often stabilized, leading to a red-shift in the fluorescence emission. Some molecules are specifically designed to exhibit Twisted Intramolecular Charge Transfer (TICT), where a conformational change (twisting) around the donor-acceptor bond is required to form the charge-transfer state. nih.gov

The emission from ICT states can be distinct from the normal fluorescence of the molecule, often appearing as a broad, structureless, and significantly red-shifted band. nih.gov The study of ICT states is fundamental to the development of fluorescent probes and sensors, as the emission properties can be highly sensitive to the local environment. For instance, the fluorescence of some compounds can be quenched or enhanced by changes in solvent polarity or the presence of specific analytes. nih.govnih.gov

Photophysical Investigations

The interaction of this compound with light is a key aspect of its characterization, providing insights into its electronic structure and potential applications in optoelectronics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum shows absorption bands at specific wavelengths, corresponding to the energy differences between the orbitals involved in the transition.

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the extended conjugated system of the anthracene and phenyl rings. libretexts.org The spectrum of anthracene itself displays characteristic vibronic structures. researchgate.net The attachment of the phenylamine group can lead to a bathochromic (red) shift of these absorption bands due to the extension of the π-conjugated system and the electron-donating nature of the amine group. libretexts.org

The absorption spectrum of related anthracene derivatives, such as 9,10-disilylanthracenes, shows a considerable bathochromic shift and an increase in the molar extinction coefficient of the ¹La band compared to unsubstituted anthracene. nih.gov This is attributed to the extension of π conjugation through σ–π and σ–π interactions. nih.gov The presence of different substituents on the anthracene core can further modify the absorption spectrum. The specific wavelengths and intensities of the absorption bands provide valuable information about the electronic structure and the nature of the excited states. researchgate.net

Table 2: UV-Vis Absorption Data for Anthracene and a Derivative

Compoundλmax (nm)Molar Absorptivity (ε) (mol⁻¹ L cm⁻¹)Reference
Anthracene3748000 nih.gov
9,10-bis(diisopropylsilyl)anthracene39914200 nih.gov

Fluorescence Spectroscopy: Emission Spectra and Peak Characteristics

The fluorescence emission of this compound and its derivatives is characterized by distinct spectral features that are sensitive to the molecular environment. In solution, these compounds typically exhibit structured emission spectra originating from the anthracene moiety. For instance, a derivative of this compound, tBuPCAPICN, displays a deep-blue fluorescence peak at 438 nm when dissolved in tetrahydrofuran (B95107) (THF). chinesechemsoc.org The UV-Vis absorption spectra of such derivatives show characteristic peaks between 350 and 460 nm, which are attributed to the π-π* electronic transitions of the anthracene core. rsc.org

The physical state of the material significantly influences its emission characteristics. When moving from a solution to a solid thin film, a bathochromic (red) shift in the emission peak is commonly observed. For tBuPCAPICN, the emission peak shifts by 16 nm, from 438 nm in THF to 454 nm in a vacuum-evaporated film. chinesechemsoc.org This shift is a result of intermolecular interactions and aggregation in the solid state. chinesechemsoc.org Similarly, other studies on thiophosphoranyl anthracenes show a bathochromic shift of 20 to 30 nm in the solid state compared to solution, with emission peaks appearing between 484 and 506 nm. nih.gov

The emission spectrum can also be influenced by the formation of charge-transfer (CT) states, particularly in derivatives where the anthracene and phenyl rings are linked to electron-donating and electron-accepting groups. For example, the cyclophane 2,6AnBox4+, an anthracene-based derivative, was found to have an emission arising from a CT state. acs.org In some cases, such as with 10-(4,6-diphenyl-1,3,5-triazin-2-yl)-N,N-diphenylanthracen-9-amine (DPAT-An), the photoluminescence maximum can extend into the green region of the spectrum, peaking at wavelengths up to 546 nm. researchgate.net

Determination of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. For this compound derivatives, these values are highly dependent on the molecular structure, substituents, and the surrounding medium.

The fluorescence quantum yield is a measure of the efficiency of photon emission after absorption. researchgate.net A derivative, tBuPCAPICN, was reported to have a high photoluminescence quantum yield (PLQY) of 0.82 in THF solution, which decreased to 0.49 in the solid state. chinesechemsoc.org In contrast, 9-(N,N-dimethylamino)anthracene shows a decreasing fluorescence quantum yield as solvent polarity increases from cyclohexane (B81311) to acetonitrile (B52724). iitkgp.ac.in The method for determining relative quantum yields often involves using a known standard, such as quinine (B1679958) sulfate (B86663) or fluorescein, and comparing the integrated fluorescence intensity and absorbance of the sample to the standard. researchgate.netaub.edu.lb

Fluorescence lifetime refers to the average time the molecule spends in the excited state before returning to the ground state. For many anthracene derivatives, fluorescence decays are monoexponential. researchgate.net The lifetime of the excited state is crucial for applications in photochemistry, as a long-lived triplet excited state is favorable for bimolecular electron and energy transfer processes. db-thueringen.de For example, attaching two phenyl anthracene chromophores to a ruthenium(II) polypyridyl complex resulted in a significantly extended luminescence lifetime of over 100 μs, which is more than 40 times longer than the reference complex. db-thueringen.de In some complex systems, the fluorescence decay can be biexponential, indicating the presence of more than one emitting species or state. iitkgp.ac.in

The following table summarizes reported fluorescence quantum yields and lifetimes for various anthracene derivatives, illustrating the impact of structure and environment.

Table 1: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of Selected Anthracene Derivatives

Compound/System Solvent/State Quantum Yield (Φf) Lifetime (τf)
tBuPCAPICN chinesechemsoc.org THF Solution 0.82 -
tBuPCAPICN chinesechemsoc.org Solid Film 0.49 -
9-phenylanthracene (B14458) dur.ac.uk Cyclohexane 0.76 -
9,10-diphenylanthracene aub.edu.lb Cyclohexane 1.00 (Reference) -
Anthracene-based Homo researchgate.netcatenane acs.org MeCN 0.005 14 ns
Anthracene-based Cyclophane acs.org MeCN 0.036 3 ns

Analysis of Fluorescence Quenching Mechanisms and Excited State Dynamics

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. It can occur through various molecular interactions, including excited-state reactions, energy transfer, and complex formation. chalcogen.ro Quenching mechanisms are broadly classified as either dynamic or static. spectroscopyonline.com

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. evidentscientific.com The process is diffusion-controlled, and its rate increases with temperature. Mechanisms for collisional quenching include electron transfer, spin-orbit coupling, and intersystem crossing to the triplet state. chalcogen.roevidentscientific.com

Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chalcogen.rospectroscopyonline.com Unlike dynamic quenching, it does not alter the excited-state lifetime of the uncomplexed fluorophores. evidentscientific.com

For this compound and related compounds, several quenching pathways and excited-state dynamics are relevant:

Photoinduced Electron Transfer (PET): The amine group can act as an electron donor and quench the excited anthracene core through a PET process. This is a common mechanism in fluorescent sensors where the binding of an analyte modulates the efficiency of PET. Lone electron pairs, such as those on the amine nitrogen, can be highly efficient fluorescence quenchers via an excited-state charge transfer mechanism. nih.gov

Charge Transfer (CT) States: In polar solvents, derivatives can form excited states with significant charge-transfer character. These CT states can be either emissive, often at longer wavelengths, or non-emissive, providing a pathway for quenching. The formation of twisted intramolecular charge transfer (TICT) states is a well-known phenomenon that can lead to dual fluorescence or quenching.

Intersystem Crossing (ISC): This is a process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). While this quenches the fluorescence, it populates the triplet state, which is crucial for processes like triplet-triplet annihilation. researchgate.net The efficiency of ISC can be influenced by substituents and the molecular structure. researchgate.net

Heavy-Atom Effect: The presence of heavy atoms (like bromine) or paramagnetic species (like Cu2+) can enhance spin-orbit coupling, which promotes intersystem crossing and quenches fluorescence. researchgate.netnih.gov

The dynamics of the excited state are often studied using techniques like transient absorption spectroscopy, which can track the formation and decay of transient species like triplet states. chinesechemsoc.orgdb-thueringen.de These studies reveal that the excited-state reactivity and the dominant deactivation pathways are a complex interplay of the molecule's intrinsic structure and its interaction with the environment. db-thueringen.de

Influence of Molecular Structure and Substituents on Photophysical Behavior

The photophysical properties of this compound are highly tunable through synthetic modification of its molecular structure. Introducing various substituent groups on either the anthracene core or the N-phenyl ring can systematically alter its absorption, emission, quantum efficiency, and excited-state characteristics.

The electronic nature of the substituents plays a crucial role. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Generally, adding substituents to the anthracene molecule leads to a red-shift in the excitation energies. researchgate.net For example, introducing electron-donating diphenylamine (B1679370) and electron-accepting triazine moieties to the anthracene core creates a donor-acceptor structure, shifting the emission maximum to as long as 546 nm. researchgate.net Similarly, the introduction of a formyl group (an EWG) can lead to a significant bathochromic shift in absorption. nih.gov

Steric hindrance is another critical factor. Bulky substituents can induce a twisted conformation between the phenyl and anthracene rings. chinesechemsoc.org This twisting can interrupt π-conjugation, which helps to stabilize blue emission by preventing extensive delocalization that would lower the energy gap. chinesechemsoc.org Planarization, in contrast, tends to cause bathochromic shifts in both absorption and emission spectra, as seen in certain dihydrotriangulene systems that force the phenyl and anthracene units to be coplanar. sci-hub.se

The position of the substituent also matters. A study on N-thienylcarbazoles showed that substitution at the 2-position of the thiophene (B33073) ring perturbed the electronic properties of the carbazole moiety more significantly than substitution at the 3-position. clockss.org In the context of this compound derivatives, non-symmetric substitution at the 9 and 10 positions of the anthracene core has been explored to maintain blue emission while improving other properties like glass transition temperature for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net These structural modifications aim to balance electronic properties and molecular packing to optimize performance in solid-state devices. rsc.orgbohrium.com

Solvent Polarity Effects on Emission Properties and Structural Changes

The emission properties of this compound and its derivatives often exhibit a strong dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states by the solvent molecules. An increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum, which is indicative of a larger dipole moment in the excited state compared to the ground state. nih.gov

This behavior is often linked to the formation of an intramolecular charge transfer (CT) state upon excitation. acs.org In nonpolar solvents, the emission primarily originates from a locally excited (LE) state, which resembles the initial electronic distribution. In polar solvents, the excited molecule can relax into a lower-energy, highly polar CT state before emission occurs. This relaxation process stabilizes the excited state, resulting in a lower emission energy (longer wavelength). chinesechemsoc.orgacs.org

For example, the derivative tBuPCAPICN showed only a minor red shift of 7 nm in its emission peak when the solvent was changed from nonpolar hexane (B92381) (432 nm) to polar acetonitrile (439 nm). chinesechemsoc.org This faint solvatochromic effect suggests that the emitting S1 state has a predominantly localized character with little charge transfer. chinesechemsoc.org In contrast, other systems, like certain 9,9'-bianthryl derivatives, can exhibit more pronounced solvent effects, with significant shifts indicating a greater degree of charge transfer in the excited state. acs.org

In some molecules, such as 9-(N,N-dimethylamino)anthracene, the solvent polarity can induce dual fluorescence, where both the LE and CT states are emissive, resulting in two distinct bands in the fluorescence spectrum. iitkgp.ac.in The geometry of the molecule can also change in the excited state. The formation of a Twisted Intramolecular Charge Transfer (TICT) state, where one part of the molecule twists relative to the other, is a well-established mechanism to explain large Stokes shifts in polar solvents. iitkgp.ac.innih.gov This structural relaxation in the excited state is a key factor governing the solvent-dependent emission properties. acs.org

Electrochemical Behavior and Redox Processes

Investigation of Oxidation and Reduction Potentials

The electrochemical properties of this compound and its analogs, typically investigated using cyclic voltammetry (CV), provide critical insights into their electronic structure and charge-transporting capabilities. The oxidation and reduction potentials correspond to the energy required to remove or add an electron, respectively, and are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

The N-phenylamine moiety generally functions as an electron-donating group, making the molecule susceptible to oxidation. The anthracene core can be both oxidized and reduced. In derivatives, the oxidation potential is often associated with the amine part, while the reduction potential is associated with the aromatic acceptor unit. researchgate.net

For example, in a series of phenyleneanthracene derivatives, the reduction potentials were found to be in a narrow range of -1.78 V to -1.84 V (vs. Fc/Fc+), while the oxidation potentials varied more widely depending on the substituents on the phenyl ring, ranging from +0.54 V to +0.94 V. researchgate.net This demonstrates that the HOMO level can be tuned by modifying the donor part of the molecule, while the LUMO level remains relatively stable. researchgate.net

A study on the derivative tBuPCAPICN reported an oxidation potential onset of 0.94 V and a reduction potential of -2.10 V (vs. Fc+/Fc). chinesechemsoc.org From these values, the HOMO and LUMO energy levels were calculated to be -5.53 eV and -2.62 eV, respectively, indicating a large electronic bandgap of 2.91 eV. chinesechemsoc.org Such reversible or quasi-reversible redox processes are indicative of stable radical cations and anions, a desirable feature for materials used in electronic devices.

The table below presents the electrochemical data for selected this compound derivatives and related compounds.

Table 2: Oxidation and Reduction Potentials of Selected Anthracene Derivatives

Compound Oxidation Potential (E_ox) [V vs Fc/Fc+] Reduction Potential (E_red) [V vs Fc/Fc+]
tBuPCAPICN chinesechemsoc.org 0.94 (onset) -2.10
Phenyleneanthracene Derivative 3a researchgate.net +0.94 -1.78 to -1.84
Phenyleneanthracene Derivative 3c researchgate.net +0.54 -1.78 to -1.84
Phenyleneanthracene Derivative 3d researchgate.net +0.85 -1.78 to -1.84
Donor-Acceptor Triangle T3 sci-hub.se 0.47 -1.43

These electrochemical parameters are fundamental for designing molecules with balanced charge injection and transport properties for applications in organic electronics, such as OLEDs. chinesechemsoc.org

Correlation between Electrochemical Properties and Electronic Structure

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is intrinsically linked to its electrochemical properties. This relationship is fundamental to understanding the charge transport capabilities of materials like this compound and its derivatives, which are widely studied for their applications in organic electronics. mdpi.comnih.gov The energy of the HOMO level corresponds to the ionization potential (the ability to donate an electron), while the LUMO level relates to the electron affinity (the ability to accept an electron). google.com

Cyclic voltammetry (CV) is a standard and powerful electrochemical technique used to investigate the redox behavior of these compounds and to estimate the HOMO and LUMO energy levels. rsc.org By measuring the onset potentials for oxidation (Eox) and reduction (Ered) from a CV curve, the energies of the frontier orbitals can be calculated. chinesechemsoc.org These measurements are typically performed in a solution with a supporting electrolyte, using a standard three-electrode cell, and are often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple to ensure consistency. rsc.org

The HOMO and LUMO energy levels are empirically derived from these potentials using the following equations:

EHOMO = -e [Eoxonset - E1/2(Fc/Fc⁺) + 4.8] (eV) rsc.org

ELUMO = -e [Eredonset - E1/2(Fc/Fc⁺) + 4.8] (eV)

Alternatively, the LUMO level can be calculated from the HOMO level and the optical bandgap (Egopt), which is determined from the onset of the UV-Vis absorption spectrum:

ELUMO = EHOMO + Egopt mdpi.com

For arylamine-anthracene derivatives, the HOMO is generally localized on the electron-donating triphenylamine (B166846) moiety and the anthracene core, while the LUMO is typically distributed across the π-conjugated system of the anthracene unit. chinesechemsoc.org Theoretical calculations using Density Functional Theory (DFT) confirm this separation. For instance, in a "hot-exciton" material incorporating a carbazole-phenyl-anthracene structure, the HOMO and LUMO were found to be effectively separated, with the HOMO on the carbazole-phenyl donor group and the LUMO on the anthracene and phenanthroimidazole acceptor units. chinesechemsoc.org This spatial separation of the frontier orbitals is crucial for facilitating efficient intramolecular charge transfer upon photoexcitation. worldscientific.com

The electrochemical properties and, consequently, the frontier orbital energies, can be precisely tuned by chemical modification of the this compound scaffold. Introducing different aryl groups or substituents at various positions on the anthracene core alters the electronic structure. mdpi.com Research on 9,10-diarylanthracene (DAA) derivatives shows that adding bulky substituents can enhance electrochemical stability and tune energy levels for specific applications, such as blue organic light-emitting diodes (OLEDs). mdpi.com The twisting angle between the donor and acceptor moieties also plays a significant role, as it affects the degree of π-conjugation, which in turn influences the HOMO-LUMO gap. chinesechemsoc.orgacs.org

The following interactive table presents representative electrochemical and electronic property data for several anthracene derivatives, illustrating how structural modifications influence the frontier energy levels.

Interactive Data Table: Electrochemical and Electronic Properties of Anthracene Derivatives | Compound Name | Onset Oxidation Potential (E_ox) [V] | HOMO [eV] | LUMO [eV] | Optical Bandgap (E_g) [eV] | Reference | | :--- | :---: | :---: | :---: | :---: | :---: | | 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene | N/A | -5.51 | -2.53 | 2.98 | mdpi.com | | 9,10-di([1,1′-biphenyl]-4-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | N/A | -5.61 | -2.69 | 2.92 | mdpi.com | | 9,10-di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | N/A | -5.55 | -2.62 | 2.93 | mdpi.com | | OCADN | -5.35 | -2.55 | 2.80 | rsc.org | | FA3PADN | -5.20 | -2.48 | 2.72 | rsc.org |

Note: HOMO and LUMO levels were calculated from cyclic voltammetry and/or optical spectroscopy data. Refer to the cited sources for specific experimental conditions.

This correlation between the experimentally determined electrochemical potentials and the molecular electronic structure is a cornerstone of modern materials science, enabling the rational design of novel organic compounds with tailored properties for advanced electronic and optoelectronic applications. worldscientific.comacs.org

Computational Chemistry and Theoretical Modeling of N Phenylanthracen 9 Amine Systems

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the stable conformations and electronic nature of molecules. For a system like N-Phenylanthracen-9-amine, these methods can reveal crucial details about its geometry, charge distribution, and bonding.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. researchgate.netd-nb.info Geometry optimization is a primary application of DFT, where the goal is to find the minimum energy structure on the potential energy surface. This is achieved by calculating the forces on the atoms and iteratively adjusting their positions until these forces are negligible. acs.org For this compound, this process would likely reveal a non-planar structure, with the phenyl group and the amino bridge adopting a twisted conformation relative to the rigid anthracene (B1667546) core to minimize steric hindrance.

Commonly used functionals for such calculations include the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. yu.edu.jo This is often paired with a Pople-style basis set, such as 6-31G(d,p), which provides a good description of electron distribution for organic molecules.

The electronic structure, once the geometry is optimized, can be analyzed through the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, while the LUMO would be concentrated on the electron-accepting anthracene core. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. nih.gov

Table 1: Representative Geometrical Parameters for an Anthracene Derivative (10-Bromo-N,N-diphenylanthracen-9-amine)

ParameterValue
Dihedral Angle (Anthracene - Phenyl 1)89.51°
Dihedral Angle (Anthracene - Phenyl 2)74.03°
C-N Bond LengthData not available in the provided source
C-Br Bond LengthData not available in the provided source

Note: This data is for a related compound and serves as an illustrative example. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.deaiu.edu The NBO method provides a representation of the Lewis structure of a molecule. uni-muenchen.de For this compound, NBO analysis would quantify the nature of the C-N bond, the hybridization of the nitrogen and carbon atoms, and the extent of lone pair delocalization from the nitrogen atom into the aromatic systems.

Natural Population Analysis (NPA), a part of the NBO methodology, assigns the electron density to individual atoms, providing a more robust and less basis-set-dependent measure of atomic charge compared to other methods like Mulliken population analysis. uni-muenchen.dejoaquinbarroso.com The NPA charges can reveal the charge distribution within the molecule, highlighting the electron-donating character of the phenylamine group and the electron-accepting nature of the anthracene moiety. This charge separation is indicative of a molecule with a significant dipole moment and potential for interesting electronic properties. The analysis provides detailed information about electron density, which is crucial for understanding both intramolecular and intermolecular interactions. dergipark.org.tr

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

AtomHypothetical NPA Charge (a.u.)
Nitrogen (Amine)-0.5 to -0.7
Anthracene Core (Average C)-0.1 to +0.1
Phenyl Group (Average C)-0.2 to 0.0
C9 (Anthracene, bonded to N)+0.2 to +0.4

Note: These are hypothetical values based on general principles of NBO analysis for similar aromatic amines and are for illustrative purposes only.

Theoretical Studies of Excited State Phenomena

Understanding the behavior of this compound upon absorption of light is crucial for its potential applications in optoelectronics. Theoretical methods are indispensable for probing the nature of its excited states and predicting its spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which directly correspond to the absorption peaks in a UV-Vis spectrum. aiu.eduresearchgate.netwikipedia.orgcecam.org By applying TD-DFT to the optimized ground-state geometry of this compound, one can predict its absorption spectrum.

The calculations would likely reveal several electronic transitions. The lowest energy transition, corresponding to the longest wavelength absorption peak, would typically be a HOMO to LUMO transition. Given the spatial separation of the HOMO and LUMO in donor-acceptor systems like this compound, this transition is expected to have significant charge-transfer (CT) character, where electron density moves from the phenylamine donor to the anthracene acceptor upon excitation. nih.gov The predicted absorption wavelengths for anthracene derivatives often fall within the UV-A and blue regions of the electromagnetic spectrum. researchgate.net

While TD-DFT is powerful, it can be computationally expensive for very large systems or for high-throughput screening. Semi-empirical methods, such as INDO/S (Intermediate Neglect of Differential Overlap for Spectroscopy) and AM1 (Austin Model 1), offer a faster, albeit less accurate, alternative for simulating electronic spectra. wikipedia.orguni-muenchen.deukzn.ac.za

These methods simplify the quantum mechanical equations by neglecting certain integrals and introducing parameters derived from experimental data. uni-muenchen.dempg.de INDO/S, in particular, is parameterized to reproduce experimental electronic transition energies and is often used for qualitative predictions of UV-Vis spectra for large organic molecules. AM1, while primarily a ground-state method, can also be used in conjunction with configuration interaction (CI) to approximate excited state energies. wikipedia.orgscience.gov For this compound, these methods could provide a rapid assessment of its absorption spectrum, which can be useful for initial screening or for studying trends in a series of related compounds.

Beyond the energy of an electronic transition, the intensity of the corresponding absorption band is also of great importance. This is quantified by the oscillator strength, a dimensionless quantity that is proportional to the area under the absorption peak. Both TD-DFT and semi-empirical methods can calculate oscillator strengths. researchgate.netscirp.org

A high oscillator strength indicates a high probability of the electronic transition occurring. The transition dipole moment, a vector quantity, determines the polarization of the light that will be absorbed most efficiently. Its direction indicates the orientation of the charge displacement during the electronic transition. For the charge-transfer transition in this compound, the transition dipole moment is expected to be aligned along the donor-acceptor axis of the molecule.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for an Anthracene Derivative

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.104000.55HOMO → LUMO
S₀ → S₂3.543500.20HOMO-1 → LUMO
S₀ → S₃3.873200.85HOMO → LUMO+1

Note: These are hypothetical data for an illustrative anthracene derivative, based on typical results from TD-DFT calculations on similar molecules. researchgate.netscirp.org

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis of this compound systems reveal a complex interplay of steric and electronic effects that dictate the molecule's three-dimensional structure and flexibility.

Investigation of Rotational Barriers of Phenyl Substituents

Theoretical calculations for the parent 9-phenylanthracene (B14458) have estimated the rotational barrier of the phenyl group to be approximately 21 kcal/mol. nih.govacs.org This significant barrier is attributed to the steric hindrance between the hydrogen atoms on the phenyl ring and those on the anthracene core. Experimental verification through variable-temperature NMR studies on related compounds, such as 9,10-bis(3-fluorophenyl)anthracene and 9-(1-naphthyl)-10-phenylanthracene, has supported this calculated value, indicating a barrier of at least 21 kcal/mol. nih.govacs.org In comparison, the calculated rotational energy for the phenyl group in 9-phenylanthracene is around 88 kJ/mol (approximately 21 kcal/mol). yu.edu.jo These findings underscore the restricted nature of the phenyl group's rotation, which has significant implications for the molecule's conformational landscape and the potential for atropisomerism in substituted analogs.

Table 1: Calculated and Experimental Rotational Barriers
CompoundMethodRotational Barrier (kcal/mol)
9-PhenylanthraceneCalculation~21 nih.govacs.org
9,10-bis(3-fluorophenyl)anthraceneV-T NMR~21 nih.govacs.org
9-(1-naphthyl)-10-phenylanthraceneV-T NMRat least 21 nih.govacs.org
9-PhenylanthraceneCalculation~21 (88 kJ/mol) yu.edu.jo

Analysis of Anthracene Core Planarity and Distortion

The planarity of the anthracene core in this compound derivatives is significantly influenced by the nature and position of its substituents. Density functional theory (DFT) calculations have shown that the frontier orbitals of the diarylamine and anthracene moieties can interpenetrate, especially when the donor plane is distorted. researchgate.net This distortion can alter the directionality of the π-conjugation of the nitrogen's non-bonding orbital from intrachromophoric to interchromophoric. researchgate.net

In the solid state, the presence of π-π stacking interactions can promote the planarity of the anthracene core. acs.org Conversely, the absence of such interactions can lead to a more flexible anthracene framework, susceptible to bending. acs.org For instance, in 10-bromo-N,N-diphenylanthracen-9-amine, the anthracene ring system is not planar, as indicated by the dihedral angles between the anthracene core and the two phenyl rings, which are 89.51(14)° and 74.03(15)°, respectively. nih.goviucr.org The dihedral angle between the two phenyl rings themselves is 59.87(19)°. nih.goviucr.org These structural parameters highlight the non-planar nature of the molecule in the crystalline state.

Table 2: Dihedral Angles in 10-Bromo-N,N-diphenylanthracen-9-amine
PlanesDihedral Angle (°)
Anthracene Core and Phenyl Ring 189.51(14) nih.goviucr.org
Anthracene Core and Phenyl Ring 274.03(15) nih.goviucr.org
Phenyl Ring 1 and Phenyl Ring 259.87(19) nih.goviucr.org

Theoretical Prediction of Atropisomeric Forms in Substituted Analogs

The restricted rotation around the C-N bond, coupled with appropriate substitution patterns, can give rise to stable atropisomers in this compound analogs. Theoretical modeling is a powerful tool for predicting the existence and stability of these stereoisomers. For instance, in hindered arylanthraquinones, which share structural similarities, syn and anti isomers have been identified, and their interconversion barrier has been measured to be as high as 35.4 kcal/mol. acs.org The absolute configurations of these atropisomers have been successfully assigned by comparing experimental data with results from time-dependent density functional theory (TD-DFT) simulations. acs.org The "lactone concept" has been a successful strategy in the atropo-enantioselective synthesis of related phenylanthraquinone natural products. researchgate.net

The calculated high rotational barrier in 9-phenylanthracene itself suggests that ortho-substituted derivatives would likely exhibit atropisomerism. mdpi.com The synthesis of such hindered derivatives allows for the potential isolation and study of distinct syn and anti atropisomers. researchgate.net

Simulation of Charge Transport Parameters

The performance of this compound derivatives in organic electronic devices is intrinsically linked to their ability to transport charge carriers, namely holes and electrons. Computational simulations are essential for predicting and understanding the key parameters that govern charge transport.

Reorganization Energy Calculations for Hole and Electron Transport

The reorganization energy (λ) is a critical parameter that quantifies the geometric relaxation energy of a molecule upon gaining or losing a charge. A lower reorganization energy generally corresponds to a higher charge transfer rate. The total reorganization energy is composed of an inner-sphere contribution (λin), arising from intramolecular vibrations, and an outer-sphere contribution (λout), from the polarization of the surrounding medium. nih.gov While λout can be significant, often on the order of 100 meV, many computational studies focus on λin, which is dominant in many organic systems. nih.gov

The reorganization energy for hole transport (λh) and electron transport (λe) can be calculated using quantum chemical methods. acs.org For a series of carbazole (B46965) derivatives, DFT calculations have shown that it is possible to maintain low reorganization energies even as the molecular size increases. icm.edu.pl For instance, benzo(b)carbazole exhibits low reorganization energies for both hole (0.18 eV) and electron (0.11 eV) transport. icm.edu.pl In a study on iridium(III) complexes, the reorganization energies for electron transport were found to be larger than for hole transport, though this does not solely determine the charge transport performance.

Table 3: Reorganization Energies of Related Compounds
Compoundλh (eV)λe (eV)
Benzo(b)carbazole0.18 icm.edu.pl0.11 icm.edu.pl
1-(ppy)IrQ20.156 0.174
mer-IrQ30.219 0.240

Electronic Coupling Between Adjacent Molecules

The electronic coupling (or transfer integral) between adjacent molecules is another crucial factor that determines the rate of charge hopping in organic materials. Strong electronic coupling facilitates efficient charge transport. In densely packed molecular systems, strong electronic Coulomb coupling can be achieved, which, along with minimized disorder, enhances exciton (B1674681) delocalization. tue.nl

Computational studies on anthracene derivatives have highlighted the importance of molecular arrangement on electronic coupling. For instance, enhancing the electronic coupling between specific subunits can be a strategy to improve charge transport properties. acs.org The charge transport in organic materials is often described by a hopping model, where the charge transfer rate is proportional to the square of the electronic coupling. icm.edu.pl Therefore, maximizing this parameter through molecular design is a key goal in the development of high-performance organic semiconductors.

Advanced Applications of N Phenylanthracen 9 Amine in Functional Materials

Organic Light-Emitting Diodes (OLEDs)

N-Phenylanthracen-9-amine and its structural analogs have emerged as a versatile class of materials in the field of organic light-emitting diodes (OLEDs). Their adaptability allows them to function in various roles within the device architecture, contributing to enhanced efficiency, color purity, and operational stability.

Utilization as Blue Fluorescent Emitters in Electroluminescent Layers

Derivatives of this compound are widely explored as blue fluorescent emitters in the emissive layer (EML) of OLEDs, a critical component for full-color displays and white lighting applications. The core structure of anthracene (B1667546) provides a robust, highly fluorescent backbone, while the phenylamine substitution allows for fine-tuning of the emission color and improvement of charge carrier injection and transport properties.

Researchers have synthesized various derivatives to optimize their performance as blue emitters. For instance, attaching bulky groups to the anthracene or phenylamine moieties can prevent intermolecular aggregation and self-quenching in the solid state, leading to higher emission efficiency. researchgate.net Phenylanthracene-substituted indenoquinoline derivatives have been designed and synthesized for use in blue OLEDs. ingentaconnect.comnih.gov One such device, using 11,11-dimethyl-3-(10-phenylanthracen-9-yl)-11H-Indeno[1,2-b]quinoline in the emitting layer, demonstrated a luminous efficiency of 2.18 cd/A and an external quantum efficiency (EQE) of 2.20% with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.11). ingentaconnect.comnih.gov

Similarly, highly efficient blue fluorescent emitters have been developed using 7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo nih.govbeilstein-journals.orgindeno[1,2-f]quinoline derivatives. nih.gov A device employing one of these derivatives as the emitting layer achieved a luminous efficiency of 4.60 cd/A, a power efficiency of 3.07 lm/W, and an EQE of 4.32%, with CIE coordinates of (0.16, 0.12). nih.gov Furthermore, deep blue emitters based on indenoquinoline-substituted anthracene derivatives have been synthesized, with one device showing a maximum EQE of 4.92% and CIE coordinates of (0.15, 0.10). tandfonline.com These findings highlight the potential of this compound derivatives in achieving high-performance blue electroluminescence.

Table 1: Performance of OLEDs with this compound Derivatives as Blue Emitters

Derivative Luminous Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (%) CIE Coordinates (x, y) Reference
11,11-dimethyl-3-(10-phenylanthracen-9-yl)-11H-Indeno[1,2-b]quinoline 2.18 1.10 2.20 (0.15, 0.11) ingentaconnect.comnih.gov
7,7-dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo nih.govbeilstein-journals.orgindeno[1,2-f]quinoline 4.60 3.07 4.32 (0.16, 0.12) nih.gov
2,7,7,13,13-pentamethyl-9-(10-phenylanthracen-9-yl)-7,13-dihydrobenzo nih.govmetu.edu.tr-s-indaceno[1,2-g]quinoline - - 4.92 (0.15, 0.10) tandfonline.com

Role as Host Materials for Efficient Emission

In addition to being used as emitters, this compound derivatives can also serve as host materials in the emissive layer of OLEDs. rsc.org In this configuration, a small amount of a guest emitter (dopant) is dispersed within the host material. The host material facilitates charge transport and transfers the excitation energy to the guest molecules, which then emit light. An effective host material should have a higher triplet energy level than the dopant to ensure efficient energy transfer. google.com

A novel spirobenzo[c]fluorene-7,9′-fluorene-based blue host material, 9-(10-phenylanthracen-9-yl)SBFF (BH-9PA), has been successfully prepared. researchgate.netrsc.org When doped with Bis[4-(di-p-N,N-diphenylamino)styryl]stilbene (DSA-Ph), the resulting blue OLED showed a luminance efficiency of 7.03 cd A⁻¹. researchgate.net This demonstrates the utility of this compound derivatives in creating efficient host-guest emissive systems. Anthracene derivatives are a well-known class of compounds used as emitters in OLEDs due to their high quantum yields and stability. researchgate.net

Development as Hole and Electron Transporting Layers

The charge-carrying capabilities of this compound derivatives make them suitable for use in hole transporting layers (HTLs) and electron transporting layers (ETLs). Aromatic tertiary amines are a preferred class of hole-transport materials. google.com By modifying the molecular structure, the ionization potential and electron affinity can be tuned to facilitate the injection and transport of either holes from the anode or electrons from the cathode.

For instance, acridine-substituted triphenylamine (B166846) and carbazole (B46965) derivatives have been designed as hole-transporting materials. nih.gov A device using 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) as the HTL exhibited excellent efficiencies. nih.gov While not a direct derivative, these structures share the core triphenylamine feature, highlighting the importance of this moiety in hole transport. The mixing of hole-transporting materials like 1,3-bis(carbazol-9-yl)benzene (mCP) and 4,4′,4″-tris(N-carbazolyl)-triphenylamine (TCTA) has been shown to improve device performance by enhancing charge carrier balance. researchgate.net

Device Architecture Design and Electroluminescent Performance Optimization

A typical multilayer OLED structure incorporating a phenylanthracene derivative might be as follows: Indium-Tin-Oxide (ITO) as the anode, followed by a hole-injection layer (HIL), a hole-transporting layer (HTL), an emissive layer (EML) containing the this compound derivative (as an emitter or host), an electron-transporting layer (ETL), an electron-injection layer (EIL), and finally a metal cathode like Aluminum (Al). ingentaconnect.comnih.govnih.govtandfonline.com

For example, a device with the configuration ITO / 2-TNATA (HIL) / NPB (HTL) / blue emitting phenylanthracene derivative (EML) / Bphen (ETL) / Liq (EIL) / Al (cathode) has been shown to be effective. ingentaconnect.comnih.govnih.gov Optimization of layer thicknesses and the choice of materials for each layer are critical for balancing charge injection and transport, thereby maximizing recombination efficiency within the emissive layer and achieving high quantum efficiencies and brightness. nih.govresearchgate.net

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core in this compound makes it an excellent platform for developing fluorescent probes and chemical sensors. These sensors operate by converting a specific chemical recognition event into a measurable change in fluorescence intensity or wavelength.

Design Principles for Anthracene-Based Fluorescent Sensors

The design of an anthracene-based fluorescent sensor typically involves covalently linking the anthracene fluorophore to a specific receptor unit that can selectively bind to a target analyte. beilstein-journals.orgscispace.com The interaction between the receptor and the analyte modulates the photophysical properties of the anthracene unit, leading to a detectable optical signal.

Several key design principles are employed:

Fluorophore-Receptor System: The sensor consists of a fluorescent signaling unit (the fluorophore, e.g., anthracene) and a recognition unit (the receptor). scispace.com The receptor is designed to have a high affinity and selectivity for a specific analyte, such as a metal ion. bohrium.com

Photoinduced Electron Transfer (PET): A common mechanism is photoinduced electron transfer, where the receptor acts as an electron donor or acceptor. beilstein-journals.org In the absence of the analyte, the fluorescence of the anthracene unit is quenched due to PET. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on."

Spacer: The fluorophore and receptor can be connected directly or through a spacer. The nature of the spacer can influence the efficiency of the signaling mechanism. beilstein-journals.org

Selectivity: A crucial aspect of sensor design is ensuring high selectivity for the target analyte over other potentially interfering species. bohrium.com This is achieved by carefully designing the binding pocket of the receptor.

Analyte-Induced Aggregation/Deaggregation: Some sensors are designed so that the binding of the analyte causes the sensor molecules to aggregate or de-aggregate, leading to changes in the fluorescence spectrum, such as the formation or disappearance of excimers. scispace.com

The stability and high luminescence of the anthracene ring make it a good choice for fluorescence sensing applications. metu.edu.tr By applying these principles, researchers can develop highly sensitive and selective fluorescent sensors for a wide range of analytes. researchgate.net

Detection Mechanisms Utilizing Photoinduced Electron Transfer (PET) Inhibition

This compound and its derivatives are integral components in the design of fluorescent chemosensors that operate on the principle of photoinduced electron transfer (PET). In a typical PET sensor, the molecule consists of a fluorophore (in this case, the anthracene core), a receptor unit for binding a specific analyte, and a spacer connecting them. The nitrogen atom of the amine group in this compound can act as an electron donor.

In the absence of a target analyte, the fluorescence of the anthracene fluorophore is quenched. This occurs because, upon photoexcitation of the fluorophore, an electron is transferred from the lone pair of the amine nitrogen to the excited state of the fluorophore. utexas.edu This non-radiative de-excitation pathway effectively "turns off" the fluorescence.

The sensing mechanism is activated upon the binding of an analyte to the receptor. This binding event modulates the electron-donating ability of the amine. For instance, if the analyte is a cation (like a metal ion) or a proton (H+), it will bind to the amine or a nearby receptor site. This binding withdraws electron density from the nitrogen atom, increasing its oxidation potential. As a result, the PET process from the amine to the excited fluorophore becomes energetically unfavorable and is inhibited. nih.govbohrium.com With the quenching mechanism suppressed, the radiative decay pathway (fluorescence) is restored, leading to a "turn-on" fluorescent signal that indicates the presence of the analyte. bohrium.com

The efficiency of this PET inhibition and the resulting fluorescence enhancement are sensitive to the specific molecular design, including the nature of the receptor and the spacer. researchgate.net

Applications in Selective Analyte Recognition

The versatility of the this compound framework allows for its incorporation into a wide array of chemosensors designed for the selective recognition of various analytes. The selectivity of these sensors is primarily determined by the nature of the receptor unit integrated into the molecular structure.

By modifying the receptor, sensors based on this scaffold can be tailored to detect specific species. For example, the incorporation of crown ethers or similar macrocyclic structures can lead to sensors that are selective for particular metal ions, where the size of the macrocycle's cavity matches the ionic radius of the target metal ion. nih.gov

Furthermore, the amine group itself can serve as a binding site for protons, making these compounds effective pH sensors. The protonation of the amine nitrogen inhibits the PET process, leading to a change in fluorescence intensity that can be correlated with the pH of the solution.

The principle of selective analyte recognition is not limited to simple ions. More complex receptor moieties can be designed to bind to larger molecules, including biological analytes. utexas.edugoogle.com The key is to create a specific binding interaction that is strong enough to modulate the electronic properties of the amine group and thus affect the PET process. This tunability makes this compound a valuable platform for the development of highly selective fluorescent probes.

Organic Semiconductors and Electronic Devices

The unique electronic and photophysical properties of this compound and its derivatives make them promising materials for a variety of organic electronic devices. The planar anthracene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport, while the phenylamine substituent allows for fine-tuning of the energy levels and solubility. researchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

This compound and related anthracene derivatives are being actively investigated as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). researchgate.netgoogle.com OFETs are fundamental components of modern flexible and transparent electronics. nih.gov The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used.

The structure of this compound, with its extended π-conjugated system, is conducive to charge transport. The phenylamine group can act as an electron-donating moiety, influencing the highest occupied molecular orbital (HOMO) energy level of the molecule. This tunability is critical for achieving efficient charge injection from the electrodes and for ensuring stability against ambient conditions. researchgate.netrsc.org Researchers have synthesized various derivatives of this compound to optimize their molecular packing in the solid state, which directly impacts the charge carrier mobility. rsc.org The goal is to create well-ordered thin films with strong intermolecular electronic coupling to facilitate the movement of charge carriers.

Exploration in Resistive Memory Devices

Recent research has highlighted the potential of anthracene-based donor-π-acceptor (D-π-A) systems, including derivatives of this compound, in the fabrication of non-volatile resistive memory devices. researchgate.netrsc.org These devices, often referred to as memristors, can switch between high and low resistance states, enabling their use in data storage.

In these D-π-A molecules, the this compound moiety can serve as the electron-donating part of the structure. researchgate.net The intramolecular charge transfer characteristics of these materials are crucial for their memory-switching behavior. Applying an external electric field can induce a charge transfer state, leading to a change in the material's conductivity. This change can be retained even after the electric field is removed, forming the basis of non-volatile memory. The specific design of the donor and acceptor units within the molecule influences the switching voltages, ON/OFF current ratio, and data retention times of the memory device. myu-group.co.jp

Synthesis of Polymeric Materials with Pendant Anthracene Amine Moieties

This compound can be chemically modified to act as a monomer for the synthesis of advanced polymeric materials. By incorporating this functional moiety as a pendant group on a polymer backbone, materials with tailored optoelectronic properties can be created.

These polymers can find applications in various organic electronic devices. For instance, polymers with pendant this compound units can be used as the active layer in organic light-emitting diodes (OLEDs) or as the light-harvesting component in organic solar cells. The polymeric nature of these materials offers advantages in terms of processability, allowing for the fabrication of large-area and flexible devices through solution-based techniques like spin-coating or printing. The close proximity of the anthracene amine units along the polymer chain can also facilitate efficient energy transfer or charge transport, depending on the specific application.

Precursors for Graphene Nanoribbons (GNRs)

This compound and its derivatives are being explored as molecular precursors for the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). researchgate.net GNRs are narrow strips of graphene that exhibit semiconducting properties, making them highly promising for future nanoelectronic devices. iphy.ac.cn

The on-surface synthesis of GNRs involves depositing molecular precursors onto a catalytic metal surface, typically gold or copper, and then inducing a series of chemical reactions through heating. aalto.fi The structure of the precursor molecule directly determines the width, edge geometry, and any potential heteroatom doping of the resulting GNR. nih.govarxiv.org

By designing precursors based on the this compound framework, it is possible to create GNRs with specific electronic properties. The nitrogen atom from the amine group can be incorporated into the graphene lattice, resulting in nitrogen-doped GNRs. iphy.ac.cn This doping can be used to tune the bandgap and charge carrier type of the GNR, opening up possibilities for creating complex GNR-based electronic devices.

Biological and Biomimetic Systems Research

The unique photophysical properties and rigid, planar structure of the anthracene core make this compound and its derivatives compelling candidates for investigation in biological and biomimetic systems. Research in this area explores the fundamental interactions of these molecules with biological components and their potential as fluorescent tools for imaging and sensing.

Intercalation Studies with Biomolecules

The interaction of small molecules with biomacromolecules such as DNA is a cornerstone of drug design and molecular probe development. Anthracene derivatives, due to their planar aromatic nature, are often studied for their ability to intercalate, or insert themselves, between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, a mechanism exploited by some anticancer drugs. nih.gov

However, the substitution pattern on the anthracene ring plays a critical role in defining the mode of binding. In the case of this compound derivatives, the presence of the bulky phenyl group can significantly alter the interaction mechanism. A study on the DNA binding properties of piperazine-functionalized anthracene derivatives revealed that while the basic anthracene compound could intercalate into the DNA helix, the presence of a phenyl group on the anthracene core prevented this intercalation. acs.org Instead, the phenylanthracene derivative was found to engage in external binding. acs.org This finding underscores that the N-phenyl substituent is a key structural determinant of the binding mode, shifting it away from classical intercalation.

Research into related compounds, such as substituted 1-hydroxyanthraquinones, further illustrates the diverse ways this class of molecules can interact with biological targets. These compounds have been shown to bind to the DNA-topoisomerase IIβ complex, a crucial enzyme system for DNA replication. nih.gov The binding often involves the anthraquinone (B42736) motif inserting between DNA base pairs, leading to the inhibition of the enzyme's function. nih.gov The formation of charge-transfer complexes is another key aspect of these interactions, influencing the electronic structure and stability of the molecule-biomolecule adduct. acs.org

Derivative TypePrimary Binding Mode with DNAKey Structural InfluenceResearch Finding Reference
Piperazine-AnthraceneIntercalationPlanar anthracene core allows insertion between base pairs. acs.org
Piperazine-PhenylanthraceneExternal BindingThe appended phenyl group sterically hinders intercalation. acs.org
Substituted AnthraquinonesIntercalationPlanar anthraquinone core inserts into DNA, often targeting enzyme-DNA complexes. nih.gov

Potential as Fluorescent Biomarkers (General Context, not specific application/dosage)

The inherent fluorescence of the anthracene ring system is a central feature driving the exploration of this compound derivatives as potential biomarkers. These molecules are part of a broader class of organic luminogens investigated for bioimaging. dergipark.org.tr The phenylanthracene structure serves as a robust fluorophore, or light-emitting unit, which can be chemically modified to fine-tune its optical properties for specific sensing or imaging contexts. mdpi.com

The potential of these compounds as fluorescent biomarkers is linked to several key characteristics:

Tunable Photophysical Properties : The absorption and emission wavelengths, as well as the fluorescence quantum yield (a measure of emission efficiency), can be systematically altered by adding different chemical groups to the core structure. researchgate.net For instance, the addition of electron-donating or withdrawing groups can shift the emission color and intensity. researchgate.net This allows for the rational design of probes for multicolor imaging or for detecting specific analytes that cause a predictable change in the fluorescence signal.

Environmental Sensitivity : The fluorescence of many anthracene derivatives is sensitive to the local environment, such as solvent polarity or the presence of binding partners like proteins. This property can be harnessed to develop probes that "turn on" or change color upon binding to a specific biomolecule, providing a clear signal against a low-background environment. Studies have investigated the interaction of similar luminogens with proteins like human serum albumin (HSA) and bovine serum albumin (BSA), forming dye-protein complexes that are crucial for transport and delivery in biological systems. dergipark.org.tr

Photostability : A critical factor for any fluorescent biomarker is its ability to withstand prolonged light exposure without degrading. 9,10-disubstituted anthracenes are known to be susceptible to photooxidation, where they react with singlet oxygen to form non-fluorescent endoperoxides. acs.org Research focuses on designing derivatives with improved photostability, for example, by creating more complex molecular structures that shield the reactive anthracene core. acs.org

The following table summarizes the photophysical properties of select anthracene derivatives, illustrating the impact of substitution on their fluorescent characteristics.

Compound/DerivativeMax. Absorption (λmax, nm)Max. Emission (λmax, nm)Fluorescence Quantum Yield (ΦF)Key FeatureResearch Finding Reference
4-(10-phenylanthracene-9-yl)pyridineNot SpecifiedNot Specified>1.0 (relative to DPA)High fluorescence efficiency, used as an annihilator in TTA-upconversion. researchgate.net
4'-(4-Methoxyphenyl)-6,6"-bis(10-phenylanthracen-9-yl)-2,2':6',2"-terpyridine (in CHCl3)409433, 4580.81Strong emission and good photostability within a complex. acs.org
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthraceneNot SpecifiedNot Specified>1.0 (relative to DPA)High fluorescence efficiency with electron-withdrawing group. researchgate.net

Intermolecular Interactions and Supramolecular Assembly Research

Analysis of π-π Stacking Interactions in Solid and Solution States

The planar aromatic structures of the anthracene (B1667546) and phenyl groups in N-Phenylanthracen-9-amine provide a foundation for significant π-π stacking interactions, which are a primary focus of study in both solid and solution states.

In the solid state, the molecular conformation heavily influences stacking. For instance, X-ray diffraction studies of derivatives like 10-bromo-9-phenylanthracene show that the molecules stack in a parallel fashion, with the centroids of the outer rings separated by just 3.73 Å, indicating π-π interactions. researchgate.net However, the introduction of bulky substituents can hinder this stacking. In the crystal structure of 10-Bromo-N,N-diphenylanthracen-9-amine, the dihedral angles between the anthracene core and the phenyl rings are substantial, at 89.51° and 74.03°. researchgate.net This twisted conformation prevents significant π–π or C—H⋯π interactions from being observed. researchgate.net Similarly, other complex anthracene derivatives are designed with a twisted molecular structure specifically to inhibit the π–π stacking effect that arises from molecular aggregation. chinesechemsoc.org For some 10-(diphenylphosphoryl)-anthracenes, a stacking arrangement is present in the solid state, yet the π-π interactions are considered too weak to form a fully developed excimer state. acs.org

In solution, intermolecular π-π stacking is often inferred from changes in photophysical properties. The broadening and red-shifting of the absorption spectra of certain 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) derivatives in solution are attributed to these stacking interactions. rsc.org Conversely, studies on 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives show a blue shift in absorbance at higher concentrations, which suggests the formation of H-type aggregates where monomers stack face-to-face. researchgate.net

Influence of Molecular Packing on Optical and Electronic Properties

The way in which molecules of this compound derivatives pack together has a profound impact on their optical and electronic characteristics. Controlling these intermolecular interactions is a key strategy for tuning material performance.

Molecular packing directly affects fluorescence efficiency and emission color. When molecules are packed in a way that promotes strong π-π interactions, it can often lead to aggregation-caused quenching (ACQ), which reduces the photoluminescence quantum yield. acs.orgresearchgate.net For example, some 10-(diphenylphosphoryl)-anthracene derivatives exhibit a drop in fluorescence quantum yield from 86.5% in solution to 36.6% in the solid state due to aggregation. acs.org To counteract this, researchers design molecules with twisted or non-coplanar structures. These designs inhibit close intermolecular contact and π-π stacking, resulting in high luminescence efficiency and good color purity. researchgate.netchinesechemsoc.org Introducing bulky groups like tert-butyl or creating a twisted structure via a phenyl bridge are common strategies to prevent fluorescence quenching in the solid state and improve color purity. chinesechemsoc.orgrsc.org

Design of Self-Assembled Systems Involving this compound Derivatives

Leveraging intermolecular interactions, scientists have designed sophisticated self-assembling systems based on this compound derivatives to create functional nanostructures and materials.

One prominent strategy involves the use of hydrogen bonding to direct the assembly process. In studies of 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives, the inclusion of amide functional groups was found to be crucial. researchgate.netnih.gov The interplay of π-stacking and hydrogen bonding drives the formation of ordered one-dimensional stacks in solution, a process not observed in similar molecules lacking the amide group. researchgate.netnih.gov This highlights how specific, directional interactions can be engineered to control aggregate morphology.

More complex supramolecular structures have also been developed. For instance, 3,5-bis(10-phenylanthracen-9-yl)benzene-appended porphyrins were designed to study intramolecular energy transfer and have been used in DNA-templated supramolecular assemblies. worldscientific.com Another advanced design involves the creation of Zn(II) molecular tweezers. acs.org In this system, two terpyridine ligands, each bearing two anthracene units, coordinate to a central zinc ion. This coordination-driven self-assembly results in a heteroleptic complex where the π-systems are stacked. This specific arrangement provides photostability by protecting the anthracene core from oxidation while still allowing the complex to function as a photosensitizer for generating singlet oxygen. acs.org Such designs showcase the potential of using this compound derivatives as building blocks for functional materials with precisely controlled properties. dntb.gov.ua

Future Research Directions and Emerging Paradigms for N Phenylanthracen 9 Amine

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of N-phenylanthracen-9-amine and its derivatives is undergoing a transformation, driven by the principles of green chemistry. The focus is on developing more sustainable and environmentally friendly methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. Traditional methods often involve multi-step processes with harsh conditions, such as the nitration and subsequent reduction of parent aromatic hydrocarbons, which are neither atom-economical nor environmentally benign. arkat-usa.org

Emerging research showcases a shift towards catalytic and solvent-free approaches. One innovative strategy involves the use of solid catalysts, such as K-10 clay, for [3 + 3] spiroannulation reactions with anthracene (B1667546) derivatives. nih.govacs.org These methods can proceed under solvent-free or greener solvent conditions (e.g., chlorobenzene (B131634) instead of more hazardous alternatives) and can be enhanced by microwave irradiation to improve yields and reduce reaction times. nih.govacs.org The benefits include easier product purification and catalyst recycling. mdpi.com

Biocatalysis presents another frontier for the green synthesis of amines. rsc.org Enzymes like transaminases are being explored to produce chiral amines from prochiral ketones with high enantioselectivity. rsc.org The development of "smart" amine donors, such as the bio-inspired N-phenylputrescine, helps to overcome unfavorable thermodynamic equilibria that can hamper these biocatalytic processes. rsc.org These enzymatic methods operate under mild conditions (ambient temperature and pH) and in aqueous media, representing a significant step towards sustainable pharmaceutical and chemical manufacturing. rsc.org

Furthermore, one-pot reactions and metal-catalyzed cross-coupling reactions using more abundant and less toxic metals like nickel, copper, and iron are gaining traction. mdpi.com These strategies aim to reduce the number of synthetic steps and the reliance on precious metal catalysts like palladium, which have concerns regarding cost and supply chain stability. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Anthracene Derivatives

FeatureConventional Synthesis (e.g., Nitration/Reduction) arkat-usa.orgGreen Chemistry Innovations nih.govacs.orgmdpi.comrsc.org
Reagents Often uses harsh reagents like nitric/sulfuric acids, SnCl₂.Employs benign catalysts (clay), enzymes, or earth-abundant metals.
Solvents Typically uses traditional organic solvents.Moves towards solvent-free conditions, water, or green solvents.
Energy May require high temperatures for extended periods.Utilizes microwave assistance for rapid heating; ambient conditions for biocatalysis.
Waste Generates significant byproducts and acidic/metallic waste.High atom economy, recyclable catalysts, and biodegradable waste.
Efficiency Often involves multiple, separate steps for functionalization.Enables one-pot reactions and streamlined synthetic pathways.

This table provides a generalized comparison based on principles discussed in the cited literature.

Rational Design for Enhanced Performance and Stability in Optoelectronic Applications

The rational design of this compound derivatives is crucial for advancing their application in optoelectronics, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells (OSCs). acs.org The core strategy involves chemical modifications to fine-tune the molecule's photophysical and electronic properties, thereby enhancing device efficiency, color purity, and operational stability. worldscientific.com

A key design principle is the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By introducing specific electron-donating or electron-withdrawing groups to the anthracene or phenyl moieties, researchers can control the energy gap, which in turn dictates the emission color and facilitates efficient charge injection and transport. worldscientific.comrsc.org For instance, attaching arylamine groups can improve hole-transporting capabilities. rsc.org

Another critical aspect is managing intermolecular interactions in the solid state. The planar structure of anthracene can lead to π–π stacking and aggregation-caused quenching (ACQ), which diminishes fluorescence efficiency. rsc.org To counteract this, bulky substituents, such as tert-butyl groups or twisted molecular structures, are incorporated. chinesechemsoc.orgresearchgate.net These modifications increase the steric hindrance, preventing molecules from getting too close and forming non-emissive aggregates. chinesechemsoc.org Fluorination of the aromatic rings is another strategy employed to enhance thermal and photostability, which is vital for the long-term operation of electronic devices. dur.ac.uk

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are becoming indispensable tools for rational design. worldscientific.com These techniques allow for the prediction of molecular geometries, electronic structures, and absorption/emission spectra before undertaking complex synthesis, saving time and resources. worldscientific.comresearchgate.net This predictive power enables the systematic screening of potential candidate molecules and the design of materials with targeted properties, such as those exhibiting "hot-exciton" fluorescence or thermally activated delayed fluorescence (TADF) for higher efficiency in OLEDs. chinesechemsoc.org

Table 2: Performance of Optoelectronic Devices with Engineered Anthracene Derivatives

Derivative TypeApplicationKey Performance MetricCIE CoordinatesReference
tBuPCAPICNNondoped OLEDEQE: 12.7%(0.15, 0.11) chinesechemsoc.org
OCADNNondoped OLEDCurrent Efficiency: 2.25 cd/A(0.16, 0.30) rsc.org
PABPNondoped OLEDEQE: 4.04%(0.15, 0.05) researchgate.net
Phenylanthracene-fluoreneBlue OLEDEQE: 3.51%(0.15, 0.09) researchgate.net
Tetraaryldiamine (PAP)Organic Solar CellPower Conversion Efficiency: 7.84%N/A bwise.kr

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates. This data is extracted from studies on various anthracene derivatives designed for optoelectronic applications.

Exploration of this compound in Hybrid Material Systems

The integration of this compound and its derivatives into hybrid material systems represents a promising avenue for creating next-generation functional materials. These systems combine the properties of organic molecules with inorganic components like semiconductor quantum dots (QDs) or perovskites, leading to synergistic effects and novel functionalities. rsc.org

Furthermore, these organic ligands can improve the colloidal stability of nanocrystals in solution and facilitate the formation of high-quality thin films. sigmaaldrich.com The bulky aromatic structure of this compound can also serve as a hydrophobic barrier, protecting the moisture-sensitive perovskite core from degradation and thereby enhancing the long-term stability of the device. nih.gov

Another emerging application is in photon upconversion systems, where low-energy light is converted to higher-energy light. In some of these systems, an organic sensitizer (B1316253) absorbs low-energy photons and transfers the energy to an inorganic emitter. Derivatives of this compound can be functionalized and attached to the surface of nanocrystals to facilitate efficient triplet-triplet energy transfer, a key mechanism in many upconversion technologies. nih.gov

Development of Advanced Spectroscopic Techniques for In-situ Characterization

Understanding the complex processes that occur in this compound-based materials upon photoexcitation requires sophisticated characterization techniques that can probe these events in real-time and under operational conditions. The development of advanced in-situ spectroscopic methods is therefore critical for establishing clear structure-property relationships.

Ultrafast transient absorption and time-resolved fluorescence spectroscopies are powerful tools for tracking excited-state dynamics on femtosecond to microsecond timescales. nih.gov These techniques allow researchers to monitor processes such as intramolecular charge transfer, intersystem crossing, and energy transfer to other molecules, providing direct insight into the efficiency of light emission or energy conversion. nih.gov For example, time-resolved fluorescence quenching can be used to measure the rate constants of reactions involving the excited state of the molecule. nih.gov

Single-molecule spectroscopy (SMS) has emerged as a revolutionary technique for studying these materials. researchgate.net By isolating and observing individual molecules, SMS can uncover heterogeneities in photophysical behavior that are masked in conventional ensemble measurements. researchgate.net It allows for the direct observation of phenomena like fluorescence blinking and photobleaching, providing quantifiable data on properties such as triplet state lifetimes and intersystem crossing quantum yields at the single-molecule level. researchgate.net This is particularly valuable for understanding degradation pathways and designing more photostable molecules.

For characterizing hybrid materials, techniques that can probe the interface between the organic and inorganic components are essential. Electron Energy-Loss Spectroscopy (EELS) coupled with multi-wavelength Raman spectroscopy can provide detailed information about the local chemical bonding and electronic structure at these interfaces. arxiv.org Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are also critical for confirming the successful functionalization of inorganic surfaces with organic ligands by detecting new vibrational modes or changes in crystal lattice spacing.

Theoretical Advancements in Predicting Complex Photophysical Phenomena

Parallel to experimental advances, theoretical and computational chemistry is playing an increasingly vital role in predicting and understanding the complex photophysical phenomena exhibited by this compound and its derivatives. These theoretical advancements enable a deeper understanding of the electronic structure and excited-state behavior, guiding the rational design of new materials.

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are at the forefront of these efforts. worldscientific.comresearchgate.net These methods are used to calculate ground and excited-state properties, such as molecular orbital energies (HOMO/LUMO), absorption and emission spectra, and dipole moments. researchgate.netbohrium.com By simulating how these properties change with different chemical modifications, researchers can pre-select the most promising candidates for synthesis, significantly accelerating the material discovery cycle. worldscientific.com

More advanced theoretical models are being developed to tackle complex, multi-state phenomena. For example, understanding "hot exciton" processes or the dynamics of high-spin states (e.g., triplets, quartets) in radical-linked anthracene systems requires sophisticated models that go beyond standard TD-DFT. chinesechemsoc.orgacs.org Spectral simulations based on methods like the eigenfield approach can be used to interpret complex time-resolved electron spin resonance (TRESR) spectra, providing definitive assignments of excited high-spin states. acs.org

Furthermore, theoretical models are crucial for elucidating the mechanisms of photoinduced electron transfer (PET) and energy transfer. bohrium.com Computational approaches can calculate the driving forces and reorganization energies associated with these processes, helping to explain why some molecular designs lead to efficient charge separation while others favor fluorescence. bohrium.com The continued development of more accurate and computationally efficient theoretical methods is essential for unraveling the intricate photophysics of these versatile molecules and for designing the next generation of high-performance organic electronic materials.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing N-Phenylanthracen-9-amine?

Answer:
To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR):
    Use 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments. For example, anthracene derivatives exhibit distinct splitting patterns for protons in planar vs. non-planar regions .
  • High-Performance Liquid Chromatography (HPLC):
    Pair with UV-Vis detection (λ ~ 250–400 nm) to assess purity. Analytical standards like 9,10-Diphenylanthracene (≥98% purity) require rigorous HPLC validation .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Table 1: Key Analytical Parameters for this compound

TechniqueParametersEvidence ID
1^1H NMRδ 7.2–8.5 ppm (aromatic protons)
HPLCC18 column, acetonitrile/water gradient
HRMSm/z calculated for C20_{20}H15_{15}N: 269.12

Basic: How can researchers ensure purity during the synthesis of this compound?

Answer:
Purity control involves:

  • Recrystallization: Use solvents like toluene or dichloromethane to remove unreacted anthracene or phenylamine byproducts .
  • Column Chromatography: Silica gel columns with hexane/ethyl acetate eluents separate non-polar impurities .
  • Analytical Thresholds: Follow EMA guidelines for impurity detection, ensuring methods detect nitrosamines or other contaminants at ≤1 ppm .

Advanced: How can researchers resolve discrepancies between theoretical and experimental optical properties of this compound?

Answer:
Contradictions in UV-Vis or fluorescence data often arise from:

  • Solvent Effects: Polar solvents (e.g., DMSO) induce bathochromic shifts via solvatochromism. Compare results in inert solvents like cyclohexane .
  • Aggregation: Anthracene derivatives aggregate at high concentrations, quenching fluorescence. Use dilution studies to confirm monomeric behavior .
  • Computational Validation: Perform TD-DFT calculations (e.g., B3LYP/6-31G*) to predict λmax_{\text{max}} and compare with experimental spectra .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound derivatives?

Answer:
Regioselectivity challenges in anthracene systems require:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -NO2_2) at the 9-position to direct electrophiles to the 10-position .
  • Lewis Acid Catalysis: Use AlCl3_3 or FeCl3_3 to stabilize transition states during nitration or sulfonation .
  • Solvent Screening: Non-polar solvents (e.g., CCl4_4) favor monosubstitution, while polar aprotic solvents promote di-substitution .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionEvidence ID
CatalystFeCl3_3 (0.1 equiv)
SolventDichloromethane
Temperature0–25°C

Advanced: How to evaluate the biological activity of this compound using in vitro models?

Answer:
For anticancer or antimicrobial studies:

  • Cell Line Selection: Use human cancer lines (e.g., MCF-7, HeLa) with cytotoxicity assays (MTT or resazurin) to determine IC50_{50} values .
  • ROS Detection: Anthracene derivatives generate reactive oxygen species (ROS). Measure ROS levels via DCFH-DA fluorescence in treated cells .
  • Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like topoisomerase II .

Advanced: How to design experiments for analyzing photostability and degradation pathways of this compound?

Answer:

  • Light Exposure Tests: Irradiate samples under UV (365 nm) and monitor degradation via HPLC. Anthraquinone derivatives are common photoproducts .
  • Mass Spectrometry Imaging (MSI): Map degradation products in thin films to identify oxidation sites .
  • Kinetic Modeling: Use pseudo-first-order kinetics to calculate half-lives under varying pH and light intensities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.